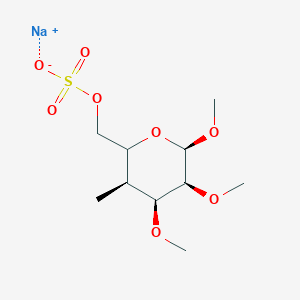![molecular formula C₂₁H₁₅Cl₂FIN₃O B1140925 N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride CAS No. 851684-46-3](/img/no-structure.png)
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride” is a quinazoline derivative . It is also known as Lapatinib, a tyrosine kinase inhibitor approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2) .
Molecular Structure Analysis
The molecular formula of this compound is C21H14ClFIN3O . It has a molecular weight of 505.71 . For a detailed molecular structure, you may refer to its MOL file (231278-20-9.mol) provided by chemical databases .Physical and Chemical Properties Analysis
This compound appears as a yellow solid . It has a melting point of 222-224°C and a predicted boiling point of 581.3±50.0 °C . The compound has a predicted density of 1.691±0.06 g/cm3 . It is slightly soluble in water and more soluble in DMSO and methanol when heated .Mécanisme D'action
As a tyrosine kinase inhibitor, this compound works by blocking the action of enzymes called tyrosine kinases in cancer cells. These enzymes are involved in many cell functions, including cell signaling, growth, and division. By blocking these enzymes, this compound interferes with the growth and spread of cancer cells .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-Amino-3-iodo-6-nitroquinazoline", "3-Chloro-4-(3-fluorobenzyloxy)aniline", "Hydrochloric acid", "Isopropanol", "Potassium carbonate", "Thionyl chloride", "Triethylamine" ], "Reaction": [ { "Step 1": "2-Amino-3-iodo-6-nitroquinazoline is reacted with thionyl chloride and triethylamine to form 2-chloro-3-iodo-6-nitroquinazoline." }, { "Step 2": "2-Chloro-3-iodo-6-nitroquinazoline is then reacted with 3-chloro-4-(3-fluorobenzyloxy)aniline in the presence of potassium carbonate and isopropanol to form N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine." }, { "Step 3": "The final compound is obtained by treating N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine with hydrochloric acid to form N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride." } ] } | |
Numéro CAS |
851684-46-3 |
Formule moléculaire |
C₂₁H₁₅Cl₂FIN₃O |
Poids moléculaire |
542.17 |
Synonymes |
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine Monohydrochloride; _x000B_6-Iodo-4-[3-chloro-4-(3-fluorobenzyloxy)anilino]quinazoline Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)









